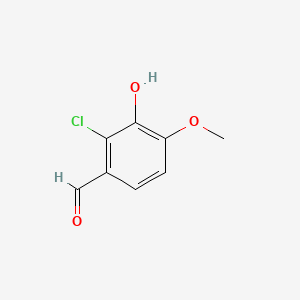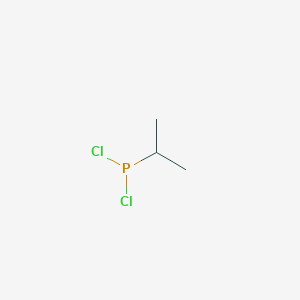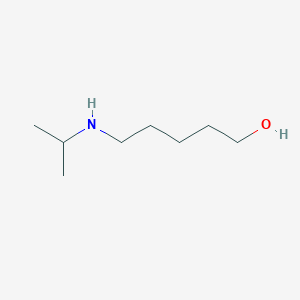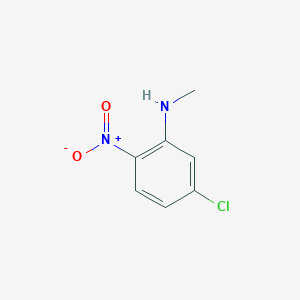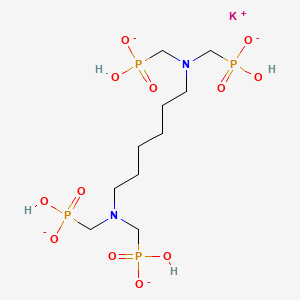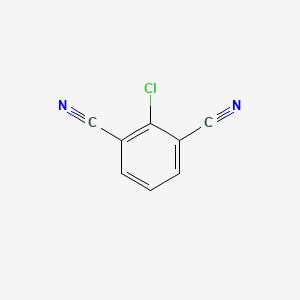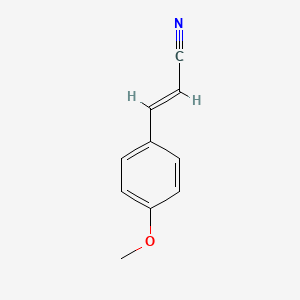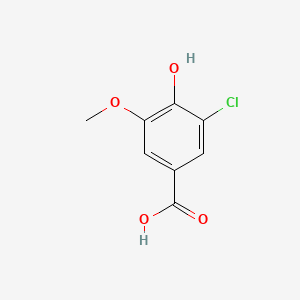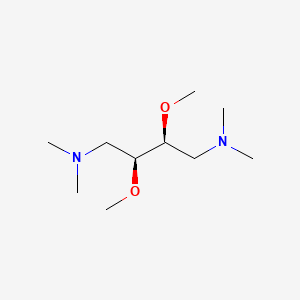
2,2-Bis(4-oxocyclohexyl)propane
Overview
Description
“2,2-Bis(4-oxocyclohexyl)propane” is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.35 . Its IUPAC name is 4,4’-(propane-2,2-diyl)dicyclohexanone . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “2,2-Bis(4-oxocyclohexyl)propane” consists of a propane-2,2-diyl group (a three-carbon chain with the two end carbons each bonded to an additional group) with a 4-oxocyclohexyl group attached to each of the two end carbons .
Physical And Chemical Properties Analysis
“2,2-Bis(4-oxocyclohexyl)propane” is a solid at 20 degrees Celsius . It has a melting point range of 161.0 to 165.0 degrees Celsius . It is air-sensitive and should be stored under inert gas .
Scientific Research Applications
Biodegradation and Environmental Impact
2,2-Bis(4-oxocyclohexyl)propane, also known as Bisphenol A (BPA), has significant implications in environmental science, particularly concerning its biodegradability and impact on ecosystems. Research demonstrates its role as an Endocrine Disrupting Chemical (EDC) and the necessity of assessing its fate in the natural environment. A study by Chhaya and Gupte (2013) found that the enzyme laccase, in a reverse micelles system, can effectively degrade BPA, indicating potential for bioremediation strategies (Chhaya & Gupte, 2013).
Analytical Techniques and Chemical Properties
The analysis and purification of 2,2-Bis(4-oxocyclohexyl)propane are crucial in understanding its properties and applications. Gaughan and Schabron (1984) used high-performance liquid chromatography (HPLC) to separate its isomers and impurities, demonstrating the compound's complex nature and the need for precise analytical methods (Gaughan & Schabron, 1984).
Dental and Medical Applications
In medical applications, especially in dentistry, derivatives of 2,2-Bis(4-oxocyclohexyl)propane like Bis-GMA are widely used. Pereira et al. (2002) explored the polymerization of Bis-GMA and its effects, revealing its importance in developing dental composites with improved properties (Pereira, Nunes, & Kalachandra, 2002).
Catalysis and Polymerization Processes
The role of 2,2-Bis(4-oxocyclohexyl)propane in polymerization and catalysis is another significant area of research. Tagle, Diaz, and Campbell (1993) synthesized polyesters using this compound, highlighting its utility in creating materials with specific molecular weights and properties (Tagle, Diaz, & Campbell, 1993).
Environmental Toxicology
Understanding the environmental and health impacts of 2,2-Bis(4-oxocyclohexyl)propane is crucial. Kang, Aasi, and Katayama (2007) reviewed its endocrine-disruptive effects on aquatic organisms, emphasizing the need for comprehensive studies on its environmental toxicity (Kang, Aasi, & Katayama, 2007).
Advanced Material Science
The compound's application in advanced material science, particularly in creating spin clusters for magnetic applications, was explored by Ferguson et al. (2011). They reported the synthesis and properties of nickel- and cobalt-based spin clusters using Bis-tris propane (Ferguson, Schmidtmann, Brechin, & Murrie, 2011).
Safety And Hazards
The safety data sheet for “2,2-Bis(4-oxocyclohexyl)propane” advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also suggests keeping people away from and upwind of any spill or leak .
properties
IUPAC Name |
4-[2-(4-oxocyclohexyl)propan-2-yl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWVCXABNZBPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(=O)CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225151 | |
| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(4-oxocyclohexyl)propane | |
CAS RN |
7418-16-8 | |
| Record name | 4,4′-(1-Methylethylidene)bis[cyclohexanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7418-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1-methylethylidene)biscyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

